REACTION_SMILES
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[CH3:24][OH:25].[OH:1][CH:2]1[C:3]([CH3:22])([CH3:23])[O:4][CH2:5][C:6]12[CH2:7][CH2:8][N:9]([C:12]([O:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)=[O:21])[CH2:10][CH2:11]2>>[OH:1][CH:2]1[C:3]([CH3:22])([CH3:23])[O:4][CH2:5][C:6]12[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC1(C)OCC2(CCN(C(=O)OCc3ccccc3)CC2)C1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OCC2(CCN(C(=O)OCc3ccccc3)CC2)C1O
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Name
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Type
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product
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Smiles
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CC1(C)OCC2(CCNCC2)C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |